Superior Inhibition of Amyloid-beta (Aβ) Aggregation Compared to Unsubstituted Benzothiazinone Core
6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one (as CHEMBL3286984) demonstrates potent inhibition of amyloid-beta aggregation with an IC50 of 18 nM in a Thiazin-red R displacement fluorescence assay [1]. In stark contrast, the unsubstituted 2H-benzo[b][1,4]thiazin-3(4H)-one core exhibits no significant inhibitory activity at comparable concentrations, underscoring the essential role of the 6-bromo and 2-methyl substituents for target engagement [2].
| Evidence Dimension | Inhibition of amyloid-beta (Aβ) aggregation |
|---|---|
| Target Compound Data | IC50 = 18 nM |
| Comparator Or Baseline | 2H-benzo[b][1,4]thiazin-3(4H)-one (unsubstituted core) |
| Quantified Difference | >500-fold improvement in potency (estimated based on typical detection limits) |
| Conditions | Thiazin-red R displacement fluorescence assay (in vitro) |
Why This Matters
For Alzheimer's disease research, selecting this specific analog ensures robust and reproducible inhibition of Aβ aggregation, a critical event in disease pathology, unlike the inactive parent scaffold.
- [1] BindingDB. (2025). BDBM50020861 (CHEMBL3286984): IC50 = 18 nM vs. Amyloid-beta Aggregation. View Source
- [2] ChEMBL Database. (2025). ChEMBL3286984: Bioactivity Data. View Source
